β-Amino Acid Backbone Confers Proteolytic Stability Unavailable to α-Amino Acid Analogs
The β-amino acid backbone of 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid provides proteolytic stability that is structurally impossible for its closest α-amino acid analog, 2-bromo-5-fluoro-L-phenylalanine (CAS 1213171-46-0). Literature on β-amino acid-containing peptides demonstrates that incorporation of β-amino acid residues prevents recognition and cleavage by common proteases including trypsin, chymotrypsin, and pepsin. A comprehensive review of β-amino acid medicinal chemistry reported that 25–30% β-amino acid incorporation into a peptide sequence increases the serum half-life by magnitudes compared to all-α-amino acid peptides, with individual β-peptides remaining intact after 24-hour incubation with proteases that degrade α-peptides within minutes [1]. In contrast, the α-amino acid analog 2-bromo-5-fluoro-L-phenylalanine contains the canonical α-peptide bond susceptible to standard proteolytic cleavage and exhibits no inherent metabolic stability advantage .
| Evidence Dimension | Proteolytic stability in biological media |
|---|---|
| Target Compound Data | β-amino acid scaffold; β-peptides remain intact after 24 h incubation with proteases (class-level data); serum half-life increased by magnitudes with 25–30% β-amino acid incorporation [1] |
| Comparator Or Baseline | α-Amino acid analog (2-bromo-5-fluoro-L-phenylalanine): typical α-peptide half-life in serum <2 min to <2 h depending on sequence |
| Quantified Difference | Orders-of-magnitude increase in half-life for β-amino acid-containing peptides vs. all-α-peptides (class-level inference; exact fold-change sequence-dependent) [1] |
| Conditions | In vitro protease assays and in vivo serum stability studies on β-peptide and α/β-peptide model systems; not assayed specifically on the title compound |
Why This Matters
For researchers designing metabolically stable peptide therapeutics or probes, the β-amino acid scaffold provides a well-documented stability advantage over α-amino acid analogs, reducing the need for additional stabilization strategies.
- [1] Cabrele C, Martinek TA, Reiser O, Berlicki Ł. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J Med Chem. 2014;57(23):9718-9739. doi:10.1021/jm5010896. View Source
